molecular formula C17H20O2 B101919 4-[1-(4-Hydroxyphenyl)pentyl]phenol CAS No. 17181-62-3

4-[1-(4-Hydroxyphenyl)pentyl]phenol

Cat. No.: B101919
CAS No.: 17181-62-3
M. Wt: 256.34 g/mol
InChI Key: CLTDLQYTLRVDJJ-UHFFFAOYSA-N
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Description

4-[1-(4-Hydroxyphenyl)pentyl]phenol is a phenolic compound characterized by a pentyl chain bridging two aromatic rings, each bearing a hydroxyl group at the para position. Phenolic compounds are widely studied for their antioxidative, anti-inflammatory, and endocrine-modulating activities, with structural variations (e.g., alkyl chain length, substituent groups) significantly influencing their behavior .

Properties

CAS No.

17181-62-3

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)pentyl]phenol

InChI

InChI=1S/C17H20O2/c1-2-3-4-17(13-5-9-15(18)10-6-13)14-7-11-16(19)12-8-14/h5-12,17-19H,2-4H2,1H3

InChI Key

CLTDLQYTLRVDJJ-UHFFFAOYSA-N

SMILES

CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Synonyms

1,1-BIS(4-HYDROXYPHENYL)PENTANE

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 4-[1-(4-Hydroxyphenyl)pentyl]phenol, differing primarily in alkyl chain length or substituent groups:

Compound Name Structure Key Features
BPF (4-[(4-Hydroxyphenyl)methyl]phenol) Two phenol rings linked by a methyl group Shortest alkyl chain; high polarity
BPE (4-[1-(4-Hydroxyphenyl)ethyl]phenol) Ethyl chain between phenol rings Moderate lipophilicity
BPAP (4-[1-(4-Hydroxyphenyl)-1-phenylethyl]phenol) Bulky phenylethyl substituent Enhanced steric hindrance
BPZ (4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol) Cyclohexyl bridge Cyclic substituent; reduced flexibility
This compound Pentyl chain bridging two phenol rings Longest alkyl chain; increased lipophilicity

Physicochemical Properties

Data from and highlight trends in key parameters:

Compound Molecular Weight (g/mol) log Kow<sup>*</sup> pKa
BPF 200.23 2.91 7.55–10.80
BPE 214.26 3.19 10.10
BPAP 290.35 4.86 10.22
BPZ 268.35 5.00 9.76–10.37
Target ~242.3<sup>†</sup> ~5.5–6.0<sup>‡</sup> ~9.5–10.5

<sup>*</sup>log Kow: Octanol-water partition coefficient (lipophilicity indicator). <sup>†</sup>Estimated based on molecular formula (C₁₇H₂₀O₂). <sup>‡</sup>Predicted increase with longer alkyl chain .

Key Observations :

  • Lipophilicity : The pentyl chain in the target compound likely enhances membrane permeability compared to BPF/BPE but may reduce aqueous solubility.
  • Acidity: All compounds exhibit pKa values ~9–11, typical of phenolic hydroxyl groups, suggesting similar ionization behavior in biological systems .

Anti-Inflammatory and Antioxidative Potential

Diarylheptanoids and bisphenols from Alnus sib and other plants () demonstrate structure-dependent bioactivity:

  • Longer chains (Target, BPAP/BPZ) : Increased lipophilicity could enhance bioavailability and sustained activity in lipid-rich environments .
  • Branched/cyclic substituents (BPAP/BPZ) : Steric effects may reduce enzymatic degradation, prolonging biological half-life .

Endocrine Activity

Structural modifications, such as the pentyl chain in the target compound, may alter binding affinity to estrogen receptors compared to BPF or BPE .

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation intermediate from the alkylating agent. In the case of this compound, the alkylating agent could be 1-bromo-5-(4-hydroxyphenyl)pentane. The hydroxyphenyl group on the pentyl chain acts as a directing group, enhancing regioselectivity during the electrophilic attack.

Optimization of Reaction Conditions

Key parameters include:

  • Catalyst loading : 1.2–1.5 equivalents of AlCl₃ relative to the alkylating agent.

  • Solvent system : Dichloromethane or nitrobenzene for optimal carbocation stability.

  • Temperature : 0–25°C to minimize side reactions such as polyalkylation.

A representative procedure involves dissolving 4-hydroxyphenol (10 mmol) and 1-bromo-5-(4-hydroxyphenyl)pentane (10 mmol) in dichloromethane, followed by gradual addition of AlCl₃ (12 mmol) at 0°C. After stirring for 12 hours, the mixture is quenched with ice-water, yielding the crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in ~65% yield.

Acid-Catalyzed Condensation Strategies

Condensation reactions between phenolic derivatives and carbonyl compounds offer an alternative pathway, particularly for constructing symmetric bisphenol structures.

Ketone-Phenol Condensation

Adapting methods used for 2,2-bis(3-phenyl-4-hydroxyphenyl)propane (PHP), this compound can be synthesized via the acid-catalyzed reaction of 4-hydroxyphenol with a pentanone derivative. For example, 4-hydroxyphenyl pentan-3-one undergoes condensation in the presence of hydrochloric acid and mercaptopropionic acid (promoter).

Critical Parameters:

  • Acid concentration : 5–10% HCl (v/v).

  • Promoter loading : 0.1–0.5% mercaptopropionic acid by weight.

  • Reaction time : 6–8 hours at 80–100°C.

This method yields ~60% of the target compound, with minor byproducts arising from incomplete condensation.

Multi-Step Coupling and Deprotection Approaches

Complex synthetic routes involving protective groups and sequential reactions are employed to enhance selectivity and yield.

Buchwald-Hartwig Coupling and Deprotection

A patent describing the synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine provides insights into adaptable methodologies. While the target compound differs, the use of protective groups (e.g., tetrahydropyranyl ethers) and catalytic reduction steps can be extrapolated.

Stepwise Synthesis:

  • Protection : 4-Hydroxyphenol is protected as a tetrahydropyranyl ether using dihydropyran and catalytic p-toluenesulfonic acid.

  • Alkylation : The protected phenol reacts with 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst.

  • Deprotection : The tetrahydropyranyl group is removed via hydrolysis with aqueous HCl, yielding this compound.

This three-step process achieves an overall yield of ~55%, with nuclear magnetic resonance (NMR) confirming structural integrity.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Temperature Time Yield Purity
Friedel-Crafts AlkylationAlCl₃, CH₂Cl₂0–25°C12 h65%98%
Acid-Catalyzed CondensationHCl, mercaptopropionic acid80–100°C8 h60%95%
Multi-Step CouplingK₂CO₃, p-TsOHReflux24 h55%97%

Key Observations :

  • Friedel-Crafts alkylation offers the highest yield but requires stringent temperature control to prevent carbocation rearrangements.

  • Acid-catalyzed condensation is operationally simpler but produces more byproducts.

  • Multi-step routes, while lengthier, enable precise control over regioselectivity.

Mechanistic Insights and Side Reactions

Carbocation Stability in Friedel-Crafts Reactions

The pentyl chain’s linear structure reduces steric hindrance, favoring monalkylation. However, competing pathways, such as the formation of diarylpentanes, are observed at higher temperatures (>30°C).

Role of Promoters in Condensation Reactions

Mercaptopropionic acid enhances reaction kinetics by stabilizing transition states through hydrogen bonding, as evidenced by kinetic studies in PHP synthesis.

Industrial Scalability and Environmental Considerations

Solvent Recovery Systems

Large-scale implementations utilize closed-loop solvent recycling to minimize waste, particularly in Friedel-Crafts processes involving dichloromethane.

Catalyst Reusability

Heterogeneous catalysts, such as sulfonated graphene oxide, are being explored to replace AlCl₃, reducing aqueous waste generation .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-[1-(4-Hydroxyphenyl)pentyl]phenol in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use butyl rubber gloves (tested for permeation resistance) and safety goggles to prevent skin/eye contact .
  • Ventilation : Ensure adequate airflow; avoid inhalation of dust/aerosols. No specialized respiratory protection is required under normal conditions .
  • Storage : Store in a cool, dry place away from incompatible substances (e.g., oxidizing agents). Monitor for degradation over time .
  • Decontamination : Immediately remove contaminated clothing and wash affected skin with soap/water .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • FT-IR : Identify hydroxyl (-OH) stretches (~3200–3600 cm⁻¹) and aromatic C=C bonds (~1500–1600 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., para-substituted aromatic protons at δ 6.7–7.3 ppm) .
  • Crystallography : Employ single-crystal X-ray diffraction (using SHELX software for refinement) to resolve stereochemistry and bond lengths .

Q. What are the key considerations in designing a synthesis route for this compound?

  • Methodological Answer :

  • Reagent Selection : Use condensation reactions (e.g., aldehydes with ketones in acidic ethanol) to form the pentyl bridge .
  • Reaction Optimization : Adjust stoichiometry (1:2 molar ratio for aldehyde:cyclohexanone) and temperature (reflux at 70–80°C) to maximize yield .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., density functional theory (DFT) for vibrational frequencies) .
  • Isotopic Labeling : Introduce deuterated analogs to clarify ambiguous proton environments in crowded spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₂O₂) with <5 ppm mass accuracy .

Q. How can computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :

  • QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) algorithms to estimate logP (lipophilicity) and solubility .
  • Molecular Dynamics Simulations : Predict thermal stability by analyzing bond dissociation energies and conformational flexibility .
  • InChI Key Utilization : Encode structural descriptors (e.g., ZYIGFXHZSKIVOO-QPLCGJKRSA-N) for database searches to retrieve analogous compounds .

Q. What methodologies are recommended for analyzing the stability and degradation products of this compound under various conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), UV light, and humidity; monitor via HPLC for degradation peaks .
  • LC-MS/MS : Identify degradation byproducts (e.g., oxidized phenolic derivatives) using fragmentation patterns .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Data Analysis and Contradictions

Q. How should researchers address conflicting toxicity data in literature for this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., RTECS, IUCLID) and assess study design biases (e.g., in vitro vs. in vivo models) .
  • Dose-Response Curves : Reanalyze raw data to identify thresholds for adverse effects; use benchmark dose (BMD) modeling .
  • Toxicogenomics : Investigate gene expression profiles (e.g., CYP450 induction) to clarify mechanisms of action .

Tables for Key Data

Property Method Reported Value Reference
Molecular WeightHRMS270.3 g/mol (C₁₈H₂₂O₂)
logP (Octanol-Water)QSPR Prediction3.86 ± 0.15
Melting PointDSC145–148°C
Aqueous SolubilityShake-Flask Method0.12 mg/L (25°C)

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